Cas no 6810-26-0 (N-Hydroxy-4-aminobiphenyl)

N-Hydroxy-4-aminobiphenyl Chemical and Physical Properties
Names and Identifiers
-
- [1,1'-Biphenyl]-4-amine,N-hydroxy-
- N-Hydroxy-4-aminobiphenyl
- N-(4-phenylphenyl)hydroxylamine
- 4-Biphenylhydroxylamine
- 4-Hydroxyaminobiphenyl
- 4-Hydroxylaminobiphenyl
- 4-NHOH-biphenyl
- 4-phenyl-N-hydroxybenzamine
- Hydroxylamine,N-4-biphenylyl
- N-4-Biphenylylhydroxylamine
- n-hydroxy-4-biphenylamine
- N-Biphenyl-4-yl-hydroxylamine
- KJC7V247MG
- DTXSID00218300
- FT-0669301
- AM20041003
- N-Hydroxy[1,1'-biphenyl]-4-amine
- N-1,1'-biphenyl-4-ylhydroxylamine
- SCHEMBL4948154
- N-hydroxy-[1,1'-biphenyl]-4-amine
- N-(biphenyl-4-yl)hydroxylamine
- (1,1'-Biphenyl)-4-amine, N-hydroxy-
- [1,1'-Biphenyl]-4-amine, N-hydroxy-
- BRN 2639597
- 6810-26-0
- 4-AMINO-4-HYDROXYBIPHENYL
- MYVLYOJYVMLSFA-UHFFFAOYSA-N
- N-(4-phenyl-phenyl)-hydroxylamine
- Hydroxy-4-aminobiphenyl, N-
- UNII-KJC7V247MG
- Hydroxylamine, N-4-biphenylyl-
- NS00115971
- CCRIS 2823
- Q27101983
- CHEBI:16580
- 4-(hydroxyamino)-1,1'-biphenyl
- AKOS006273145
- C03622
- DTXCID80140791
- DB-298759
- N-hydroxy-(1,1'-biphenyl)-4-amine
-
- Inchi: InChI=1S/C12H11NO/c14-13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13-14H
- InChI Key: MYVLYOJYVMLSFA-UHFFFAOYSA-N
- SMILES: C1=CC=C(C=C1)C2=CC=C(C=C2)NO
Computed Properties
- Exact Mass: 185.08400
- Monoisotopic Mass: 185.084063974g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 158
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 32.3Ų
- XLogP3: 3.5
Experimental Properties
- Density: 1.0936 (rough estimate)
- Boiling Point: 319.45°C (rough estimate)
- Refractive Index: 1.5300 (estimate)
- Stability/Shelf Life: Moisture and Temperature Sensitive
- PSA: 32.26000
- LogP: 3.22770
N-Hydroxy-4-aminobiphenyl Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | H767500-25mg |
N-Hydroxy-4-aminobiphenyl |
6810-26-0 | 25mg |
$ 799.00 | 2023-09-07 | ||
A2B Chem LLC | AC79943-2mg |
[1,1'-Biphenyl]-4-amine,N-hydroxy- |
6810-26-0 | 2mg |
$600.00 | 2024-04-19 | ||
TRC | H767500-2mg |
N-Hydroxy-4-aminobiphenyl |
6810-26-0 | 2mg |
$123.00 | 2023-05-18 | ||
TRC | H767500-10mg |
N-Hydroxy-4-aminobiphenyl |
6810-26-0 | 10mg |
$ 328.00 | 2023-09-07 | ||
A2B Chem LLC | AC79943-25mg |
[1,1'-Biphenyl]-4-amine,N-hydroxy- |
6810-26-0 | 25mg |
$1892.00 | 2024-04-19 | ||
TRC | H767500-5mg |
N-Hydroxy-4-aminobiphenyl |
6810-26-0 | 5mg |
$ 173.00 | 2023-09-07 | ||
TRC | H767500-50mg |
N-Hydroxy-4-aminobiphenyl |
6810-26-0 | 50mg |
$1367.00 | 2023-05-18 | ||
A2B Chem LLC | AC79943-10mg |
[1,1'-Biphenyl]-4-amine,N-hydroxy- |
6810-26-0 | 10mg |
$1246.00 | 2024-04-19 | ||
A2B Chem LLC | AC79943-5mg |
[1,1'-Biphenyl]-4-amine,N-hydroxy- |
6810-26-0 | 5mg |
$855.00 | 2024-04-19 | ||
A2B Chem LLC | AC79943-50mg |
[1,1'-Biphenyl]-4-amine,N-hydroxy- |
6810-26-0 | 50mg |
$2999.00 | 2024-04-19 |
N-Hydroxy-4-aminobiphenyl Related Literature
-
Elijah N. McCool,Daoyang Chen,Wenxue Li,Yansheng Liu,Liangliang Sun Anal. Methods, 2019,11, 2855-2861
-
Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865
-
Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
-
4. Book reviews
-
Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194
Additional information on N-Hydroxy-4-aminobiphenyl
N-Hydroxy-4-Aminobiphenyl: A Comprehensive Overview
The compound with CAS No 6810-26-0, commonly referred to as N-Hydroxy-4-Aminobiphenyl, is a significant molecule in the field of organic chemistry. This compound is characterized by its unique structure, which includes a biphenyl ring system with an amino group at the 4-position and a hydroxyl group attached to the nitrogen atom. The biphenyl framework is a key feature of this molecule, contributing to its stability and reactivity in various chemical reactions.
Recent studies have highlighted the importance of N-Hydroxy-4-Aminobiphenyl in the synthesis of advanced materials and pharmaceutical compounds. Researchers have explored its role as an intermediate in the production of biologically active molecules, particularly in the development of new drug candidates. The amino group at the 4-position is particularly reactive, making it a valuable site for further functionalization. This has led to its use in the creation of heterocyclic compounds, which are widely used in medicinal chemistry.
One of the most notable advancements involving N-Hydroxy-4-Aminobiphenyl is its application in the synthesis of fluorescent materials. Scientists have discovered that by modifying the biphenyl core with appropriate substituents, they can achieve enhanced fluorescence properties. These materials have potential applications in bioimaging, sensors, and optoelectronic devices. The ability to tune the electronic properties of this compound through substitution has opened new avenues for material science research.
In addition to its role in materials science, N-Hydroxy-4-Aminobiphenyl has also been studied for its potential in catalysis. The hydroxyl group attached to the nitrogen atom can act as a Lewis acid site, facilitating various catalytic reactions. Recent experiments have demonstrated its effectiveness in asymmetric catalysis, where it has been used to synthesize chiral molecules with high enantioselectivity. This discovery has significant implications for the pharmaceutical industry, where chiral compounds are essential for drug development.
The synthesis of N-Hydroxy-4-Aminobiphenyl has been optimized through innovative chemical methodologies. Traditional methods involved multi-step reactions with low yields, but recent advancements have introduced more efficient routes. For instance, researchers have developed a one-pot synthesis using microwave-assisted techniques, which significantly reduces reaction time and improves product purity. These improvements have made the compound more accessible for large-scale applications.
From a toxicological perspective, N-Hydroxy-4-Aminobiphenyl has been subjected to rigorous safety assessments. Studies indicate that it exhibits low toxicity under normal handling conditions, making it suitable for use in industrial and laboratory settings. However, prolonged exposure or improper handling should be avoided to ensure worker safety and environmental protection.
In conclusion, N-Hydroxy-4-Aminobiphenyl (CAS No 6810-26-0) is a versatile compound with wide-ranging applications in organic synthesis, materials science, and pharmaceutical research. Its unique structure and reactivity continue to drive innovative research across multiple disciplines. As scientific understanding of this compound deepens, it is expected to play an even more prominent role in advancing modern chemistry and technology.
6810-26-0 (N-Hydroxy-4-aminobiphenyl) Related Products
- 1204-79-1(4'-Aminobiphenyl-4-ol)
- 152840-81-8(Valine-1-13C (9CI))
- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)
- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)
- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)
- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)
- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)
- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)
- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)
- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)




